2-(2,5-Dimethoxyphenyl)butanoic acid
Description
Key physicochemical properties include a density of 1.133 g/cm³, a melting point of 67–71°C, and a boiling point of 368.7°C at standard pressure. The compound is stored at room temperature and classified under WGK Germany water hazard class 3 (highly hazardous to aquatic environments) . Its structure features a butanoic acid chain substituted at the 4-position with a 2,5-dimethoxyphenyl group, conferring unique electronic and steric properties due to the electron-donating methoxy substituents.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O4/c1-4-9(12(13)14)10-7-8(15-2)5-6-11(10)16-3/h5-7,9H,4H2,1-3H3,(H,13,14) |
InChI Key |
CYOIMLVUCNPWQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethoxyphenyl)butanoic acid typically involves the reaction of 2,5-dimethoxybenzene with butanoic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) and AuCl3 as catalysts in dichloromethane at 25°C, followed by the addition of water and extraction with dichloromethane . Another method involves the reaction of 2-bromo-1,4-dimethoxybenzene with methyl bromoacetate in the presence of CoCl2 and magnesium strips in anhydrous tetrahydrofuran under argon atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of 2,5-dimethoxybenzoic acid.
Reduction: Formation of 2-(2,5-dimethoxyphenyl)butanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-(2,5-dimethoxyphenyl)butanoic acid, we compare it with structurally related phenyl-substituted butanoic acids, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of Substituted Phenylbutanoic Acids
Key Findings:
Substituent Effects: Methoxy vs. Fluoro Groups: Methoxy groups (in 4-(2,5-dimethoxyphenyl)butanoic acid) increase steric bulk and electron density compared to fluorine substituents (e.g., in 4-(2,4-difluorophenyl)butanoic acid). This likely elevates boiling points (e.g., 368.7°C for the methoxy compound vs. unlisted values for fluorinated analogs) due to stronger van der Waals interactions .
Applications :
- Methoxy Derivatives : Used in synthetic organic chemistry for constructing complex molecules, leveraging their electron-rich aromatic rings .
- Fluoro Derivatives : Valued in pharmaceutical research for improved metabolic stability and bioavailability due to fluorine’s electronegativity .
Safety and Handling: 4-(2,5-Dimethoxyphenyl)butanoic acid’s WGK 3 classification underscores its environmental toxicity, necessitating stringent handling protocols.
Limitations and Discrepancies
- The query specifies "2-(2,5-Dimethoxyphenyl)butanoic acid," but the available evidence only covers the 4-substituted isomer. Structural and functional differences between 2- and 4-substituted isomers could significantly alter properties, but data gaps preclude direct comparison.
- Physicochemical data for fluorinated analogs (e.g., melting points) are absent in the evidence, limiting quantitative analysis.
Biological Activity
2-(2,5-Dimethoxyphenyl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its antioxidant, antimicrobial, and anticancer properties.
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C12H16O4
- Molecular Weight : 224.25 g/mol
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds.
- DPPH Assay Results :
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains.
- Inhibition Zones :
- The compound exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may serve as a potential antimicrobial agent .
Anticancer Activity
Research has shown that derivatives of this compound exhibit notable anticancer properties.
- Cell Line Studies :
- In vitro studies revealed that this compound derivatives inhibited the growth of several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| CCRF-CEM (acute lymphoblastic leukemia) | 1.0 |
| MOLT-4 (leukemia) | 5.0 |
| SNB-75 (CNS cancer) | 10.0 |
The data indicates that the compound can effectively inhibit tumor growth and may act through mechanisms similar to established anticancer drugs .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies suggest that the compound may interact with key enzymes involved in cancer progression and microbial resistance.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antioxidant Properties : A study involving dietary supplementation with antioxidants demonstrated improved cellular resilience against oxidative stress in animal models treated with this compound .
- Clinical Observations : In clinical settings, patients receiving treatments that included this compound showed reduced markers of inflammation and oxidative damage compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
